molecular formula C9H10O2S B14515174 2-[(4-Methoxyphenyl)sulfanyl]oxirane CAS No. 62774-54-3

2-[(4-Methoxyphenyl)sulfanyl]oxirane

Cat. No.: B14515174
CAS No.: 62774-54-3
M. Wt: 182.24 g/mol
InChI Key: VCCKNECAAMVGNS-UHFFFAOYSA-N
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Description

2-[(4-Methoxyphenyl)sulfanyl]oxirane is an organic compound with the molecular formula C10H12O2S It is characterized by the presence of an oxirane (epoxide) ring and a methoxyphenyl group attached via a sulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Methoxyphenyl)sulfanyl]oxirane typically involves the reaction of 4-methoxyphenylthiol with an epoxide precursor. One common method is the nucleophilic substitution reaction where 4-methoxyphenylthiol reacts with an epoxide under basic conditions to form the desired product . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack on the epoxide ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methoxyphenyl)sulfanyl]oxirane can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The epoxide ring can be reduced to form diols.

    Substitution: The epoxide ring can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxide ring under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Diols.

    Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

2-[(4-Methoxyphenyl)sulfanyl]oxirane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(4-Methoxyphenyl)sulfanyl]oxirane involves its reactivity towards nucleophiles and electrophiles. The epoxide ring is highly strained and reactive, making it susceptible to nucleophilic attack. The sulfanyl group can also participate in redox reactions, adding to the compound’s versatility. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Methylphenyl)sulfanyl]oxirane
  • 2-[(4-Bromophenyl)sulfanyl]oxirane
  • 2-[(4-Trifluoromethylphenyl)sulfanyl]oxirane

Uniqueness

2-[(4-Methoxyphenyl)sulfanyl]oxirane is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. The methoxy group can donate electron density through resonance, potentially stabilizing reaction intermediates and affecting the overall reaction kinetics.

Properties

CAS No.

62774-54-3

Molecular Formula

C9H10O2S

Molecular Weight

182.24 g/mol

IUPAC Name

2-(4-methoxyphenyl)sulfanyloxirane

InChI

InChI=1S/C9H10O2S/c1-10-7-2-4-8(5-3-7)12-9-6-11-9/h2-5,9H,6H2,1H3

InChI Key

VCCKNECAAMVGNS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)SC2CO2

Origin of Product

United States

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